Pyrazolo[1,5-a]pyrazine-3-carbonylchloride
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Overview
Description
Pyrazolo[1,5-a]pyrazine-3-carbonylchloride is a heterocyclic compound that features a fused ring system combining pyrazole and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrazine-3-carbonylchloride typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the fused ring system.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyrazine-3-carbonylchloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyrazolo[1,5-a]pyrazine-3-carboxylic acid, while reduction could produce a pyrazolo[1,5-a]pyrazine-3-methanol derivative .
Scientific Research Applications
Chemistry
In chemistry, pyrazolo[1,5-a]pyrazine-3-carbonylchloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of compounds with diverse chemical properties .
Biology
In biological research, this compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It has shown promise in the development of new drugs targeting various diseases .
Medicine
In medicine, this compound derivatives are being investigated for their potential therapeutic effects, including anticancer and antimicrobial activities .
Industry
In industry, this compound is used in the development of new materials with specific properties, such as fluorescence and thermal stability .
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrazine-3-carbonylchloride involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: This compound has a similar fused ring system but with a pyrimidine ring instead of a pyrazine ring.
Pyrazolo[3,4-b]pyridine: Another related compound with a different arrangement of nitrogen atoms in the fused ring system.
Uniqueness
Pyrazolo[1,5-a]pyrazine-3-carbonylchloride is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C7H4ClN3O |
---|---|
Molecular Weight |
181.58 g/mol |
IUPAC Name |
pyrazolo[1,5-a]pyrazine-3-carbonyl chloride |
InChI |
InChI=1S/C7H4ClN3O/c8-7(12)5-3-10-11-2-1-9-4-6(5)11/h1-4H |
InChI Key |
NPAWRKYUESPZOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=O)Cl)C=N1 |
Origin of Product |
United States |
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